N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S2/c1-14-12-16(3)21(13-15(14)2)29(25,26)23-11-10-20-17(4)24-22(28-20)18-6-8-19(27-5)9-7-18/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSPFXBZRXLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonamide moiety through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Sulfonamide Hybrids
The closest analogs are sulfonamide-containing thiazoles synthesized in and . For example:
- Compound 9e (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces the sulfonamide group with an acetamide linker and introduces a triazole-benzodiazole hybrid. Spectral Data: IR bands at ~1247–1255 cm⁻¹ (C=S) and 3150–3319 cm⁻¹ (NH) confirm structural integrity .
- Compounds [10–15] (): S-alkylated 1,2,4-triazoles with sulfonylphenyl groups.
Thiazole Derivatives with Aryl Substituents
synthesizes 5-acylamino-1,3-thiazoles, such as 4ca (N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide).
- Structural Overlap : Shares the 4-methoxyphenyl-thiazole motif but lacks the sulfonamide group.
- Synthetic Methodology : Prepared via Hantzsch cyclization without catalysts, achieving 90–95% yields. This contrasts with the multi-step synthesis required for sulfonamide-thiazole hybrids .
Simpler Sulfonamide Analogs
describes N-(4-Methoxyphenyl)benzenesulfonamide , a structurally simplified version.
- Key Differences : Absence of the thiazole-ethyl-trimethylbenzene backbone.
- Crystallographic Data : The sulfonamide group participates in hydrogen bonding (N–H···O), influencing molecular packing and stability. Such interactions may persist in the target compound, affecting its bioavailability .
Comparative Data Table
Research Findings and Implications
- This is consistent with the bioactivity of 4ca (), where the methoxy group contributes to antifungal activity .
- Sulfonamide vs. Acetamide Linkers : Sulfonamides generally exhibit stronger hydrogen-bonding capacity compared to acetamides, as seen in and . This could translate to higher target affinity for the sulfonamide-containing target compound .
- Synthetic Challenges : The target’s multi-component structure (thiazole, ethyl linker, trimethylbenzene) would require sequential coupling reactions, contrasting with the one-pot Hantzsch method in .
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring and a sulfonamide functional group. The general synthetic route involves several steps:
- Formation of the Thiazole Ring : This is typically achieved by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
- Alkylation : The thiazole derivative is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.
- Sulfonation : The final step involves sulfonating 2,4,5-trimethylbenzene with chlorosulfonic acid and coupling it with the alkylated thiazole derivative.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, often exhibit significant antimicrobial activity. The presence of the thiazole ring is crucial as it interacts with various biological targets:
- Mechanism of Action : Thiazoles are known to inhibit specific enzymes involved in bacterial metabolism. For instance, they may interfere with folate synthesis pathways, which are critical for bacterial growth and replication.
Anticancer Potential
The compound's structural features suggest potential anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that similar thiazole-containing compounds can induce apoptosis in cancer cell lines. The methoxyphenyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
- In Vitro Efficacy : A study reported that related thiazole derivatives showed varying degrees of activity against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .
- Antifungal Activity : Another investigation revealed that compounds with similar structural motifs exhibited moderate to strong antifungal activity against Candida albicans and other pathogenic fungi.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this sulfonamide-thiazole derivative?
- Methodological Answer : The compound's synthesis involves coupling a thiazole intermediate with a sulfonyl chloride group. Key steps include:
- Thiazole Formation : Bromination of precursors (e.g., using HBr and Br₂ in DCM) followed by cyclization with thiourea derivatives to form the thiazole core .
- Sulfonamide Coupling : Reacting the thiazole intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in dry pyridine at room temperature for 5 hours. Pyridine acts as both solvent and base to neutralize HCl byproducts .
- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product. Purity can be confirmed via HPLC (>95%) and melting point analysis.
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer : Use a combination of:
- FTIR : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, thiazole C=N at ~1650 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, methyl groups on benzene at δ 2.1–2.5 ppm) .
- HR-MS : To validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict this compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., SphK1 kinase, referenced in similar sulfonamide-thiazole derivatives). Docking scores and binding poses can prioritize in vitro assays .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze hydrogen bonding, hydrophobic interactions, and RMSD values .
- Data Example :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| SphK1 Kinase | -9.2 | Hydrogen bonds with Asp178, hydrophobic contacts with Leu267 |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, conflicting cytotoxicity results may arise from cell-line-specific permeability differences .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
Q. How do substituent variations on the benzene ring affect pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Measure octanol-water partitioning to assess lipophilicity. Methyl groups increase logP (e.g., +0.5 per methyl), while polar groups (e.g., -SO₂NH₂) decrease it .
- Metabolic Stability : Use liver microsome assays (human/rat) to track degradation rates. Trimethyl substitution may reduce CYP450-mediated oxidation compared to unsubstituted analogues .
- Data Example :
| Substituent | logP | Microsomal Half-Life (min) |
|---|---|---|
| 2,4,5-Trimethyl | 3.2 | 42 |
| 4-Nitro | 2.8 | 28 |
Experimental Design & Theoretical Frameworks
Q. How to design assays for evaluating kinase inhibition efficacy?
- Methodological Answer :
- Kinase Assay Protocol : Use recombinant SphK1 kinase with [γ-³²P]ATP. Monitor phosphorylation of sphingosine via TLC. Include controls (e.g., ABC294640 as a positive inhibitor) .
- IC₅₀ Determination : Fit dose-response data (0.1–100 µM) to a sigmoidal curve (GraphPad Prism). Replicate experiments (n=3) to ensure statistical significance (p<0.05) .
Q. What theoretical frameworks guide SAR studies for this compound?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with bioactivity to identify electronic effects. For example, electron-donating groups (e.g., -OCH₃) may enhance binding to electron-deficient kinase pockets .
- 3D-QSAR : Develop CoMFA or CoMSIA models using steric/electrostatic fields from aligned derivatives. Validate with leave-one-out cross-validation (q² > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
